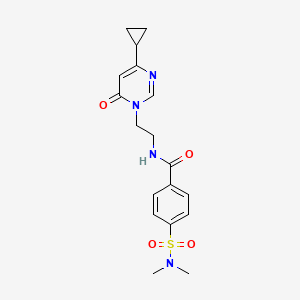

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic small molecule featuring a pyrimidinone core substituted with a cyclopropyl group at the 4-position. The ethyl linker connects the pyrimidinone moiety to a 4-(N,N-dimethylsulfamoyl)benzamide group. Characterization via ¹H NMR, IR, and mass spectrometry aligns with standard practices for such heterocyclic compounds .

Propriétés

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S/c1-21(2)27(25,26)15-7-5-14(6-8-15)18(24)19-9-10-22-12-20-16(11-17(22)23)13-3-4-13/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJRTVGELFWWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=NC(=CC2=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidinone ring: Starting with a cyclopropylamine and a suitable diketone, the pyrimidinone ring can be formed through a cyclization reaction.

Attachment of the ethyl linker: The ethyl linker can be introduced via an alkylation reaction using an appropriate alkyl halide.

Formation of the benzamide: The final step involves coupling the intermediate with 4-(N,N-dimethylsulfamoyl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the pyrimidinone ring.

Reduction: Reduction reactions could target the carbonyl groups in the pyrimidinone ring.

Substitution: Nucleophilic substitution reactions could occur at the sulfonamide group or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its effects on cellular processes and pathways.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action for this compound would depend on its specific molecular targets. It could interact with enzymes, receptors, or other proteins, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparaison Avec Des Composés Similaires

Structural Analogues and Core Heterocycles

The compound’s pyrimidinone core is a common motif in drug discovery. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Pyrimidinone vs. The cyclopropyl substituent at the 4-position may improve metabolic stability by resisting oxidative degradation, unlike the substituted phenyl groups in , which could increase lipophilicity .

Sulfamoyl Benzamide vs. Acetamido/Oxadiazole Groups: The 4-(N,N-dimethylsulfamoyl)benzamide moiety in the target compound contributes to solubility via its polar sulfonamide group, contrasting with the lipophilic phenoxy acetamido groups in . Compounds with oxadiazole linkers (as in ) often exhibit rigidity and metabolic resistance, whereas the ethyl linker in the target compound may offer conformational flexibility .

Stereochemical Considerations :

- The compounds in emphasize stereochemical precision (e.g., R/S configurations), suggesting that the target compound’s activity could be sensitive to stereochemistry, though its specific configuration is undefined in the provided data .

Activité Biologique

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound with a complex structure that includes a cyclopropyl group and a sulfamoyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in various therapeutic areas.

Chemical Structure and Properties

The chemical formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structural features contribute to its biological activity and interaction with molecular targets.

| Property | Value |

|---|---|

| Molecular Weight | 348.42 g/mol |

| Chemical Structure | Chemical Structure |

| Functional Groups | Cyclopropyl, Sulfamoyl |

The biological activity of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Initial studies suggest that it may modulate pathways related to cell signaling and metabolic processes, although the precise mechanisms are still under investigation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes, which could be relevant in treating diseases where these enzymes play critical roles.

- Antimicrobial Properties : Preliminary assays have suggested antimicrobial activity, particularly against bacterial strains, which opens avenues for its use in infectious disease treatment.

- Anticancer Potential : The structural characteristics of the compound suggest possible applications in oncology, where similar pyrimidine derivatives have demonstrated efficacy against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally related to N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide:

-

Inhibitory Effects on Cancer Cell Lines :

- A study demonstrated that similar benzamide derivatives exhibited significant cytotoxicity against breast cancer cell lines at micromolar concentrations.

- The mechanism was attributed to apoptosis induction and cell cycle arrest.

-

Antimicrobial Activity :

- Research indicated that compounds with similar structural motifs showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

-

Pharmacological Profiles :

- A comparative analysis of various benzamide derivatives revealed that modifications on the benzene ring significantly impacted their biological activities, suggesting structure-activity relationships (SAR) that could guide future drug design efforts.

Q & A

How can researchers design a multi-step synthesis route for this compound, considering its pyrimidine and sulfamoyl functional groups?

Answer:

The synthesis of this compound requires strategic coupling of the pyrimidine core with the sulfamoylbenzamide moiety. A plausible route involves:

Pyrimidine Ring Formation : Cyclocondensation of β-keto esters with urea derivatives under acidic conditions to generate the 4-cyclopropyl-6-oxopyrimidine scaffold .

Ethylamine Linker Introduction : Alkylation of the pyrimidine nitrogen with 2-bromoethylamine, followed by purification via column chromatography to isolate the intermediate.

Sulfamoylbenzamide Coupling : React the amine-terminated intermediate with 4-(N,N-dimethylsulfamoyl)benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF) to form the amide bond .

Optimization : Monitor reaction progress using TLC/HPLC, and adjust solvent polarity (e.g., DMF for solubility) or catalyst (e.g., DMAP) to enhance yields.

What advanced spectroscopic techniques are critical for resolving ambiguities in the compound’s structure, particularly stereochemical assignments?

Answer:

- NMR Spectroscopy :

- ¹H-¹H COSY and NOESY to confirm spatial proximity of protons on the cyclopropane and pyrimidine rings, resolving rotational restrictions .

- ¹³C DEPT-135 to distinguish CH, CH₂, and CH₃ groups in the dimethylsulfamoyl moiety.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₂₃N₅O₃S) with <2 ppm error to rule out isobaric impurities .

- X-ray Crystallography : Definitive proof of stereochemistry for the cyclopropane ring and amide bond geometry .

How can computational modeling guide the optimization of this compound’s bioactivity against enzymatic targets?

Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding poses of the pyrimidine core and sulfamoyl group in active sites (e.g., dihydrofolate reductase). Focus on hydrogen bonds between the pyrimidine’s carbonyl and catalytic residues (e.g., Asp27 in E. coli DHFR) .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Pay attention to cyclopropane ring flexibility and its impact on binding entropy .

- QSAR Analysis : Correlate substituent electronegativity (e.g., sulfamoyl’s S=O groups) with inhibitory IC₅₀ values from in vitro assays .

What experimental strategies address contradictions in reported bioactivity data across different studies?

Answer:

- Standardized Assay Conditions : Re-evaluate activity under controlled parameters (e.g., pH 7.4, 37°C, 5% CO₂) to minimize variability in cell-based studies .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the amide bond in serum-containing media) that may skew IC₅₀ results .

- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to corroborate enzymatic inhibition claims .

How does this compound’s sulfamoyl group influence its pharmacokinetic profile compared to analogs with alternative substituents?

Answer:

- Lipophilicity : The sulfamoyl group reduces logP (measured via shake-flask method) by ~0.5 units compared to methylsulfonyl analogs, improving aqueous solubility .

- Metabolic Stability : In vitro liver microsome assays show resistance to oxidative metabolism (t₁/₂ > 120 min in human hepatocytes) due to the dimethylsulfamoyl group’s electron-withdrawing effects .

- Permeability : Caco-2 monolayer assays indicate moderate permeability (Papp = 8 × 10⁻⁶ cm/s), suggesting limited blood-brain barrier penetration .

What methodologies are recommended for analyzing degradation products under accelerated stability conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor via:

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on degradation rates at elevated temperatures .

How can researchers validate the compound’s selectivity profile across related enzymatic targets?

Answer:

- Panel Screening : Test against a panel of 50+ kinases or proteases at 10 µM concentration (Eurofins Cerep assays). Use Z’-factor >0.6 to ensure assay robustness .

- Crystallographic Overlays : Compare binding modes in parallel targets (e.g., EGFR vs. HER2) to identify critical van der Waals contacts from the cyclopropane ring .

- CRISPR Knockout Models : Confirm on-target effects in cell lines with DHFR or sulfotransferase genes knocked out .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.